

An In-depth Technical Guide to D-Glutamine: Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: (R)-4,5-Diamino-5-oxopentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Glutamine, the D-enantiomer of the naturally occurring L-glutamine. While L-glutamine is a proteinogenic amino acid vital for numerous metabolic processes, D-glutamine is not incorporated into proteins and is largely metabolically inert in mammalian systems. This distinct characteristic makes it an invaluable tool in research, particularly as a negative control in studies of glutamine metabolism. This document details its chemical structure, physicochemical properties, and key experimental methodologies.

D-Glutamine: Chemical Identity

D-Glutamine is the stereoisomer of L-glutamine, one of the 20 standard amino acids.^[1] Its structure consists of a five-carbon chain (pentanoic acid) with an amino group at the alpha-carbon (position 2) and a terminal amide group.^{[2][3]} The "D" designation refers to the stereochemical configuration at the chiral alpha-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.

- IUPAC Name: (2R)-2,5-diamino-5-oxopentanoic acid^{[2][3][4][5]}
- Molecular Formula: C₅H₁₀N₂O₃^{[2][4][5]}

- CAS Number: 5959-95-5[2][3][4]

Physicochemical Properties of D-Glutamine

The following table summarizes key quantitative data for D-Glutamine. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Molecular Weight	146.14 g/mol	[1][4]
Appearance	White crystalline powder	[4]
Melting Point	165-167°C	[4]
Boiling Point	445.6 ± 40.0°C at 760 mmHg	[4]
Density	1.321 g/cm ³	[4]
Water Solubility	Soluble (42.53 g/L)	[3][4]

Chemical Structure Visualization

The two-dimensional chemical structure of D-Glutamine is presented below. The diagram highlights the key functional groups and the stereochemistry at the alpha-carbon.

Caption: 2D structure of D-Glutamine, highlighting its functional groups.

Experimental Protocols

Detailed and reliable protocols are critical for research and development. The following sections provide methodologies for the synthesis and analytical quantification of D-Glutamine.

This protocol describes a robust method for producing optically pure D-Glutamine. It involves the chemical synthesis of a DL-Glutamine racemic mixture from DL-Glutamic acid, followed by the selective enzymatic removal of the L-enantiomer.[6]

Part A: Synthesis of DL-Glutamine[1][6]

- **Protection of Amino Group:** React DL-Glutamic acid with an inexpensive protecting group, such as phthalic anhydride, under reflux for approximately 15 minutes to form N-phthaloyl-DL-glutamic acid anhydride.
- **Amidation:** React the resulting anhydride with a 2 mol/L ammonia solution at ambient temperature and pressure. This step yields N-phthaloyl-DL-glutamine.
- **Deprotection:** Remove the phthaloyl group by treating the intermediate with a 0.5 mol/L hydrazine hydrate solution. The reaction is maintained at ambient temperature for 48 hours to yield the DL-glutamine racemic mixture. The reported overall yield for this process is approximately 57%.^[1]

Part B: Enzymatic Resolution^[6]

- **Selective Decarboxylation:** L-Glutamine within the racemic mixture is selectively decarboxylated to 4-aminobutanamide using the decarboxylase enzyme from *E. coli*.
- **Reaction Conditions:** The enzymatic reaction is conducted under the following optimized conditions:
 - **Substrate Concentration:** 30 g/L of the DL-glutamine mixture.
 - **Temperature:** 37°C.
 - **pH:** 4.8.
 - **Reaction Time:** 8 hours.
- **Separation:** Following the reaction, the unreacted D-Glutamine is separated from the product (4-aminobutanamide) and the enzyme using standard chromatographic techniques, yielding enantiomerically pure D-Glutamine.

This analytical protocol provides a direct and reliable method for separating and quantifying D- and L-Glutamine enantiomers without derivatization, which is crucial for quality control and metabolic studies.^{[3][4]}

Apparatus and Materials:

- HPLC System: A standard isocratic HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
- Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size.
- Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid.

Methodology:

- Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Formic Acid in a ratio of 30:70:0.02 (v/v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
- Standard Solution Preparation: Prepare a stock solution of DL-Glutamine at a concentration of 300 µg/mL in a diluent of 30:70 water:methanol.
- Sample Preparation: Dissolve samples in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter prior to injection.
- System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Injection Volume: 10 µL.
 - Detection: UV at 205 nm.
- Data Analysis: Identify the D- and L-Glutamine peaks based on their retention times, as determined by injecting individual standards. Quantify the enantiomers by integrating the respective peak areas and comparing them against a calibration curve generated from standards of known concentrations.

This guide serves as a foundational resource for professionals engaged in research and development involving D-Glutamine. The provided data and protocols are intended to support the design and execution of precise and reproducible experiments.

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